molecular formula C12H7BrN2O B11798133 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole

7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole

Cat. No.: B11798133
M. Wt: 275.10 g/mol
InChI Key: ISTVZBXZHIPSHU-UHFFFAOYSA-N
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Description

7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole is a chemical compound of high interest in medicinal chemistry and drug discovery, designed for research use only. The benzo[d]isoxazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in several therapeutic agents . The specific substitution with a bromo atom at the 7-position and a pyridin-2-yl group at the 3-position creates a unique molecular architecture intended for the development of novel small-molecule probes and therapeutic candidates. This compound is primarily investigated for its potential immunomodulatory and anticancer properties. Isoxazole derivatives, in general, have demonstrated significant immunosuppressive, anti-inflammatory, and immunostimulatory activities in various in vitro and in vivo models . The structural features of this analog suggest it may act as a key intermediate or lead compound in synthesizing molecules that regulate immune functions. Furthermore, derivatives based on the 3-substituted benzo[d]isoxazole core have been successfully designed as potent inhibitors of epigenetic targets like BRD4, showing remarkable anti-proliferative activity in models of acute myeloid leukemia . Its mechanism of action may involve interaction with key enzymatic pathways or protein targets, such as cyclooxygenase-2 (COX-2) or bromodomains, which are implicated in gene transcription regulation and cancer progression . Researchers value this compound for its potential to help elucidate new biological mechanisms and its utility as a versatile building block in organic synthesis for creating more complex, target-specific molecules.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

7-bromo-3-pyridin-2-yl-1,2-benzoxazole

InChI

InChI=1S/C12H7BrN2O/c13-9-5-3-4-8-11(15-16-12(8)9)10-6-1-2-7-14-10/h1-7H

InChI Key

ISTVZBXZHIPSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC3=C2C=CC=C3Br

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the Benzo[D]isoxazole Core

The formation of the benzo[d]isoxazole core, also known as 1,2-benzisoxazole (B1199462), can be achieved through several synthetic strategies. These approaches generally involve either forming the five-membered isoxazole (B147169) ring onto a pre-existing benzene ring or constructing the benzene ring onto an existing isoxazole moiety.

The construction of the five-membered isoxazole ring is a cornerstone of many synthetic routes for bioactive compounds. frontiersin.org Five-membered heterocycles, such as isoxazoles, are present in numerous pharmaceutical compounds and are often key to their biological activity. nih.govnih.gov The synthesis of the benzo[d]isoxazole core frequently involves the closure of the five-membered ring as the final key step. chim.it One common approach is the cyclization of O-aryl oximes, which can lead to various 3-substituted derivatives. chim.it This method involves the formation of the C=N double bond and subsequent ring closure to yield the benzisoxazole structure. chim.it

These heterocyclic systems are integral components in drug discovery, with many approved drugs containing at least one nitrogen heterocycle. frontiersin.org The synthesis of these rings can be achieved through various reactions, including cycloaddition and coupling reactions, often catalyzed by transition metals like cobalt, copper, iron, palladium, rhodium, and ruthenium. frontiersin.org

An alternative and convenient approach to the benzo[d]isoxazole core is the formation of the benzene fragment through annulation reactions starting from suitably substituted isoxazole derivatives. chim.it This strategy is particularly useful for creating complex, fused-ring systems. For example, naphthalene-fused isoxazoles can be synthesized from 5-iodoaryl-substituted isoxazoles and symmetrical alkynes via a palladium-catalyzed annulation. chim.it The proposed mechanism for this transformation involves the insertion of the alkyne and a C–H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate which then undergoes reductive elimination to afford the target naphtho[2,1-d]isoxazoles. chim.it

Another significant method is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgthieme-connect.com This process represents a C–H activation and C–C/C=N bond-forming pathway for synthesizing 1,2-benzisoxazoles. thieme-connect.com This method has proven effective for producing active pharmaceutical intermediates. rsc.org

Annulation Strategy Starting Materials Catalyst/Reagent Product Type
Palladium-Catalyzed Annulation5-iodoaryl-substituted isoxazoles, alkynesPalladium catalystNaphthalene-fused isoxazoles chim.it
Palladium-Catalyzed [4+1] AnnulationN-phenoxyacetamides, aldehydesPalladium catalyst1,2-Benzisoxazoles rsc.orgthieme-connect.com
Lewis Acid-Catalyzed AnnulationNitrosobenzenes, ethyl glyoxylateBF3·Et2O2,1-Benzisoxazoles nih.govacs.org

Cycloaddition reactions are a powerful tool for constructing heterocyclic rings. Specifically, the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles like alkenes or alkynes is a highly effective method for forming the isoxazole ring. nih.govnih.govchem-station.com Nitrile oxides (R-C≡N⁺-O⁻) are typically generated in situ due to their high reactivity and tendency to dimerize into furoxans. chem-station.comchemtube3d.com This reaction is of considerable importance as it yields 2-isoxazolines from alkenes and isoxazoles from alkynes, which are versatile synthetic building blocks. chem-station.commdpi.com

The synthesis of the benzo[d]isoxazole core can be achieved via the [3+2]-cycloaddition of arynes with nitrile oxides. chim.it This method involves the simultaneous formation of a C–C and a C–O bond to construct the heterocyclic ring fused to the benzene core. chim.it The regioselectivity of these cycloadditions can often be explained by considering the frontier molecular orbital (FMO) theory, where a favorable HOMO-LUMO interaction between the dipole (nitrile oxide) and the dipolarophile dictates the outcome. mdpi.com

Reactants Reaction Type Product Key Features
Nitrile Oxide + Alkyne1,3-Dipolar CycloadditionIsoxazole nih.govHighly effective for isoxazole formation. nih.gov
Nitrile Oxide + Alkene1,3-Dipolar Cycloaddition2-Isoxazoline chem-station.comProceeds with control over regio- and positional selectivity. chem-station.com
Aryne + Nitrile Oxide[3+2] CycloadditionBenzo[d]isoxazole chim.itSimultaneous C-C and C-O bond formation. chim.it

Advanced Synthetic Routes for 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole Analogs

The synthesis of specific analogs like 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole requires more elaborate, often multi-step, pathways and the use of advanced catalytic methods to introduce the desired functional groups at specific positions.

Benzo[d]isoxazole-3-carboxylic acid is a key intermediate for the synthesis of various derivatives. nih.gov Multi-step synthetic sequences have been developed to produce these carboxylic acid derivatives, which can then be further modified. A typical pathway involves several key transformations, including esterification, carbonation, ring-forming condensation, hydrolysis, and amide condensation reactions. nih.gov For instance, one route involves the oxidation of a precursor like 5-(3-phenyl isoxazol-5-yl)-1,2-benzisoxazole with potassium permanganate (KMnO₄) and sodium carbonate to yield the corresponding 5-(3-phenyl isoxazol-5-yl)-1,2-benzisoxazole-3-carboxylic acid. asianpubs.org

Illustrative Multi-Step Synthesis of a Benzo[d]isoxazole-3-Carboxylic Acid Derivative

Step 1: Reaction of 3-methyl-5-(3-phenyl prop-2-enoyl)-1,2-benzisoxazole with hydroxylamine hydrochloride to form 3-methyl-5-(3-phenyl isoxazol-5-yl)-1,2-benzisoxazole. asianpubs.org

Step 2: Oxidation of the product from Step 1 with KMnO₄ and sodium carbonate to produce 5-(3-phenyl isoxazol-5-yl)-1,2-benzisoxazole-3-carboxylic acid. asianpubs.org

Step 3: The carboxylic acid can then be converted to various derivatives, such as esters or amides, through standard functional group transformations. nih.gov

Transition metal catalysis, particularly with palladium, plays a crucial role in the synthesis of complex benzo[d]isoxazole analogs. frontiersin.org Palladium-catalyzed reactions offer efficient and selective methods for forming C-C and C-N bonds, which are essential for constructing and functionalizing the heterocyclic core.

As mentioned previously, palladium-catalyzed annulation is a powerful method for building the benzo[d]isoxazole system. chim.it A notable example is the palladium-catalyzed intermolecular [4+1] annulation that proceeds via C-H activation, providing a direct route to the benzisoxazole skeleton. rsc.orgthieme-connect.com Furthermore, palladium-catalyzed cross-coupling reactions are vital for introducing substituents like the pyridin-2-yl group onto the benzo[d]isoxazole core. While not detailed in the provided search results for this specific compound, such reactions are standard practice in medicinal chemistry for aryl-aryl bond formation. The intramolecular Hiyama coupling, a palladium-catalyzed reaction, has also been developed for the synthesis of related silicon-containing benzoxazines, showcasing the versatility of palladium catalysis in forming fused heterocyclic systems. nih.gov

Catalyst System Reaction Type Application in Benzo[d]isoxazole Synthesis Reference
Palladium(II) Acetate[4+1] Annulation / C-H ActivationConstruction of the 1,2-benzisoxazole core from N-phenoxyacetamides and aldehydes. rsc.orgthieme-connect.com
Palladium CatalystAnnulationFormation of naphthalene-fused isoxazoles from 5-iodoaryl-substituted isoxazoles. chim.it
Palladium CatalystIntramolecular Hiyama CouplingSynthesis of silicon-containing benzoxazines, demonstrating intramolecular cyclization. nih.gov

Regioselectivity and Stereoselectivity in Benzo[D]isoxazole Synthesis

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole, as the specific arrangement of atoms significantly influences the compound's biological activity.

Regioselectivity: In the synthesis of isoxazoles, including the benzo[d]isoxazole scaffold, regioselectivity often refers to the control of substituent placement on the isoxazole ring. The classical Claisen isoxazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine, can often lead to a mixture of regioisomers, which necessitates challenging purification steps. beilstein-journals.org To address this, methodologies have been developed to achieve greater regiochemical control. beilstein-journals.org For instance, the use of β-enamino diketones as precursors allows for the regioselective synthesis of different series of isoxazole regioisomers by varying reaction conditions such as the solvent, the use of a base like pyridine (B92270), or a Lewis acid catalyst. beilstein-journals.org

A common and powerful method for constructing the benzo[d]isoxazole ring system with high regioselectivity is through intramolecular nitrile oxide cycloaddition (INOC) reactions. nih.gov In this approach, a nitrile oxide is generated in situ from a precursor, such as an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile (e.g., an alkyne or alkene). The regioselectivity of this intramolecular cyclization is often high, leading to the formation of a single regioisomeric product. nih.govnih.gov

Stereoselectivity: When chiral centers are present in the molecule, controlling the stereochemistry becomes paramount. The synthesis of chiral, non-racemic benzo[d]isoxazole derivatives can be achieved through several strategies. One approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. beilstein-journals.org After the desired stereocenter is established, the auxiliary can be removed.

Another strategy is the use of chiral starting materials. For example, the reaction of a lithiated isoxazole with a chiral epoxide can proceed with high stereospecificity. It has been shown that the nucleophilic attack of an isoxazolyl anion on (R)-styrene oxide occurs with complete inversion of configuration at the benzylic carbon, affording an enantiomerically pure alcohol. benthamdirect.com

Furthermore, asymmetric catalysis provides an efficient route to chiral isoxazole derivatives. Although specific examples for benzo[d]isoxazoles are less common, the principles can be extended. For instance, squaramide-catalyzed asymmetric domino reactions have been used to synthesize complex dispirooxindoles containing an isoxazole moiety with high diastereoselectivity and enantioselectivity. acs.org

The following table highlights key strategies for controlling regioselectivity and stereoselectivity in isoxazole synthesis, which are applicable to the benzo[d]isoxazole framework:

Derivatization Strategies of the Benzo[D]isoxazole and Pyridine Moieties

The derivatization of the benzo[d]isoxazole and pyridine moieties in a molecule like 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole is crucial for modulating its physicochemical properties and biological activity.

Derivatization of the Benzo[d]isoxazole Moiety: The benzo[d]isoxazole core can be functionalized through various synthetic transformations. One common approach involves the synthesis of benzo[d]isoxazole-3-carboxylic acid, which can then be converted to a range of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives through amide coupling reactions. nih.gov This allows for the introduction of diverse substituents on the amide nitrogen, enabling the exploration of structure-activity relationships. nih.gov The relatively weak N-O bond of the isoxazole ring can be cleaved under certain conditions, such as with a strong base in the Kemp elimination, which can be a consideration in derivatization strategies. wikipedia.org Additionally, ring expansion reactions of benzo[d]isoxazoles can lead to the formation of other heterocyclic systems, providing a pathway to novel molecular scaffolds. researchgate.net

Derivatization of the Pyridine Moiety: The pyridine ring is a common heterocycle in pharmaceuticals, and its functionalization is a key aspect of drug design. nih.gov Direct C-H functionalization of pyridines has emerged as a powerful tool, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. rsc.org

Late-Stage Functionalization: This strategy is particularly valuable for modifying complex molecules in the later stages of a synthetic sequence. One such method involves a C-H fluorination of the pyridine ring at the position alpha to the nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the fluoride. acs.orgnih.gov This two-step process allows for the installation of a wide range of functional groups, including those attached via nitrogen, oxygen, sulfur, or carbon atoms. nih.gov

Transition Metal-Catalyzed C-H Activation: A variety of transition metals, including palladium, rhodium, and iridium, can catalyze the direct functionalization of pyridine C-H bonds. beilstein-journals.org These reactions can be directed to specific positions on the pyridine ring. For instance, palladium-catalyzed C3-arylation of pyridines has been achieved with high selectivity. nih.gov Iridium-catalyzed borylation at the C3 position is another example, which introduces a versatile boronate group that can be further elaborated through cross-coupling reactions. nih.gov

Positional Selectivity: The electronic nature of the pyridine ring generally directs functionalization to specific positions. For example, Minisci-type reactions, involving the addition of carbon-centered radicals, can be used to introduce alkyl or acyl groups, with the regioselectivity influenced by both steric and electronic factors. nih.gov More recent methods have been developed for the selective functionalization of the C4 position, such as a copper-catalyzed carboxylation using CO2. chemistryviews.org

The following table provides an overview of derivatization strategies for the benzo[d]isoxazole and pyridine moieties:

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton and carbon atom.

¹H (Proton) NMR spectroscopy would identify all unique proton environments in the 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole molecule. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be of particular interest, showing distinct signals for the three protons on the benzisoxazole ring system and the four protons of the pyridine (B92270) ring. The integration of these signals would confirm the number of protons in each specific environment, while the splitting patterns (singlets, doublets, triplets, etc.) would reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon atoms in the molecule. For this compound, 12 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 5 carbons of the benzisoxazole core, the 5 carbons of the pyridine ring, and the 2 carbons at the fusion of the benzo and isoxazole (B147169) rings. The chemical shifts of these carbons would indicate their electronic environment (e.g., whether they are attached to electronegative atoms like nitrogen or bromine).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole Note: Specific, experimentally verified data is not available. The following table is based on theoretical predictions.

Atom Type Technique Predicted Chemical Shift (ppm) Expected Multiplicity
Benzisoxazole Protons¹H NMR~7.0 - 8.5d, t, dd
Pyridine Protons¹H NMR~7.5 - 8.8d, t, ddd
Benzisoxazole Carbons¹³C NMR~110 - 165s, d
Pyridine Carbons¹³C NMR~120 - 150s, d

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, visually connecting signals from protons that are on adjacent carbons. This would be crucial for tracing the connectivity within the pyridine ring and the benzisoxazole ring separately.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the definitive assignment of a carbon signal based on its known attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is a key technique that reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is instrumental in connecting the different parts of the molecule. For instance, HMBC would show correlations between the protons on the pyridine ring and the carbon atom at position 3 of the benzisoxazole ring, confirming the connection point between the two heterocyclic systems.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can help confirm its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole, the expected molecular formula is C₁₂H₇BrN₂O. cymitquimica.com HRMS would be used to confirm this by matching the experimentally measured exact mass to the theoretically calculated mass. The presence of bromine would be easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would result in two major peaks (M and M+2) of nearly equal intensity.

Table 2: HRMS Data for 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole

Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺
C₁₂H₈BrN₂O⁺274.9818Data not available in searched literature

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C=N and C=C stretching from the aromatic pyridine and benzisoxazole rings (typically in the 1450-1650 cm⁻¹ region).

C-O stretching associated with the isoxazole ring.

Aromatic C-H stretching signals appearing above 3000 cm⁻¹.

A C-Br stretching vibration, which would appear in the fingerprint region at a lower frequency (typically 500-650 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The fused aromatic structure of 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole contains an extended system of delocalized electrons. The UV-Vis spectrum would show one or more absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The position and intensity of these absorptions are characteristic of the compound's specific chromophore and can be influenced by solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole has not been reported in publicly accessible literature. While crystallographic data exists for structurally related compounds, such as bromo-substituted benzothiazoles and benzo[b] researchgate.netresearchgate.netoxazines, specific details regarding the crystal system, space group, and unit cell dimensions for 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole are not available. researchgate.netresearchgate.netnih.gov

The determination of the solid-state structure of this compound would require its synthesis, purification, and the growth of a single crystal suitable for X-ray diffraction analysis. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice, confirming its molecular structure and revealing intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is a popular approach for predicting the properties of molecules like 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole due to its balance of accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole, DFT calculations, likely using a basis set such as B3LYP/6-311+G(d,p), would be employed to find its lowest energy conformation. researchgate.net This process would reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds have demonstrated a good correlation between calculated and experimental geometric parameters. researchgate.net The electronic structure analysis would further detail the distribution of electrons within the molecule, influencing its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net For 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole, a smaller HOMO-LUMO gap would suggest higher reactivity. In related benzoisoxazole derivatives, the HOMO and LUMO distributions are typically spread across the aromatic and heterocyclic rings, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT Calculation Parameters for Benzoisoxazole Derivatives

ParameterTypical Value/MethodSignificance
Method DFT (B3LYP) researchgate.netresearchgate.netA widely used functional for reliable geometry and energy calculations.
Basis Set 6-311+G(d,p) researchgate.netresearchgate.netProvides a good description of electron distribution.
HOMO Energy Compound DependentIndicates electron-donating ability.
LUMO Energy Compound DependentIndicates electron-accepting ability.
Energy Gap (HOMO-LUMO) Compound DependentRelates to chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-poor). For 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the isoxazole (B147169) ring are expected to be regions of negative potential, making them susceptible to interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would likely exhibit positive potential. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole, molecular docking studies would be crucial in identifying its potential protein targets and predicting its binding orientation within the active site. The benzo[d]isoxazole scaffold has been shown to interact with a variety of protein targets, including cyclooxygenase-II (COX-II), thromboxane (B8750289) A2 synthase, and the bromodomain and extra-terminal (BET) family proteins. nih.govacs.orgsphinxsai.com Docking simulations would calculate a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. For instance, docking studies on other benzo[d]isoxazole derivatives have shown binding affinities ranging from -8.7 to -10.3 kcal/mol against cyclin-dependent kinase 8 (CDK8). tandfonline.com The predicted binding mode would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a protein target to design and optimize ligands. The benzo[d]isoxazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to multiple targets with high affinity. rsc.orgnih.gov SBDD principles have been successfully applied to optimize benzo[d]isoxazole derivatives as potent inhibitors for various targets. For example, co-crystal structures of benzo[d]isoxazole inhibitors with the BRD4(1) bromodomain have provided a solid structural basis for further compound optimization, leading to the development of potent and selective inhibitors for castration-resistant prostate cancer. nih.govacs.org In the case of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole, knowledge of its predicted binding mode from docking studies could guide the rational design of more potent and selective analogues by modifying its structure to enhance interactions with specific amino acid residues in the target's active site.

Table 2: Examples of Molecular Docking Studies on Benzo[d]isoxazole Derivatives

Derivative ClassProtein TargetDocking Score (kcal/mol)Key InteractionsReference
2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine)COX-II-12.793Hydrogen bonds with PHE2247, THR561, GLY552 sphinxsai.com
2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine)Thromboxane A2 synthase-13.257Hydrogen bonds with SER275, ASN87, LYS261 sphinxsai.com
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamideCDK8-8.7 to -10.3Not specified tandfonline.com
Benzo[d]isoxazole derivativesBRD4(1) bromodomainKd values of 81 and 82 nMNot specified nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive search of scientific literature and chemical databases did not yield any specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focused on 7-bromo-3-(pyridin-2-yl)benzo[d]isoxazole. QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While QSAR studies are prevalent for various classes of heterocyclic compounds, including some isoxazole derivatives, dedicated research applying this methodology to 7-bromo-3-(pyridin-2-yl)benzo[d]isoxazole appears to be absent from the current body of published work. The development of such models would require a dataset of structurally related analogues with corresponding biological activity data, which is not available at present for this specific compound.

Simulation of Spectroscopic Parameters

Similarly, no dedicated studies on the simulation of spectroscopic parameters for 7-bromo-3-(pyridin-2-yl)benzo[d]isoxazole were found in the available scientific literature. The simulation of spectroscopic parameters, often carried out using quantum chemistry methods like Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the spectroscopic characteristics of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

Although computational studies that include spectroscopic simulations have been performed on other bromo-substituted or pyridine-containing heterocyclic systems, specific theoretical investigations into the spectroscopic properties of 7-bromo-3-(pyridin-2-yl)benzo[d]isoxazole have not been reported. Such research would be valuable for confirming its structural characterization and understanding its electronic properties.

Pharmacological and Biological Research Applications in Vitro and Mechanistic Focus

Anti-Hypoxia-Inducible Factor (HIF)-1α Transcription Inhibition and Downstream Gene Regulation

Research has identified benzo[d]isoxazole derivatives as inhibitors of HIF-1α transcription, a critical factor in tumor development and metastasis. nih.govnih.gov HIF-1, a heterodimer of α and β subunits, becomes stabilized under hypoxic conditions, typical of the tumor microenvironment. This stabilization allows it to act as a transcription factor, upregulating genes such as Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), which are crucial for tumor angiogenesis and metabolic adaptation. nih.gov

Dual-Luciferase Reporter Assays

To assess the inhibitory activity of benzo[d]isoxazole analogues on HIF-1α transcription, a dual-luciferase gene reporter assay was employed in HEK293T cells. nih.govnih.gov In a study that synthesized and evaluated 26 benzo[d]isoxazole derivatives, several compounds demonstrated significant inhibitory potential. nih.govnih.gov Notably, two compounds, identified as 15 and 31 , exhibited the most potent effects with an IC₅₀ value of 24 nM. nih.govnih.gov This indicates a strong inhibitory capability against HIF-1α transcription in a cell-based model. nih.gov

Table 1: Inhibitory Activity of Selected Benzo[d]isoxazole Derivatives against HIF-1α Transcription

Compound IC₅₀ (nM)
15 24
31 24

mRNA Expression Analysis of HIF-1α Regulated Genes (e.g., VEGF, PDK1)

Further investigation into the mechanism of action involved analyzing the mRNA expression levels of HIF-1α target genes, including VEGF and PDK1, after treatment with the lead compounds 15 and 31 . nih.gov The results demonstrated a concentration-dependent decrease in the mRNA expression of both VEGF and PDK1 in HEK293T cells. nih.gov This finding confirms that the inhibition of HIF-1α transcription by these benzo[d]isoxazole derivatives directly impacts the downstream signaling pathways essential for tumor progression. nih.gov

Bromodomain and Extra-Terminal (BET) Protein Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a fundamental role in regulating gene transcription. nih.govnih.gov They recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. nih.gov The inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology, particularly for cancers driven by oncogenes like MYC. nih.govnih.gov

Binding to BET Bromodomains (e.g., BRD4(1))

The 3-ethyl-benzo[d]isoxazole core has been utilized to design novel inhibitors targeting BRD4. nih.gov Studies have shown that compounds with this scaffold can exhibit potent binding activities to the first bromodomain of BRD4 (BRD4(1)). nih.gov For instance, newly synthesized sulfonamide derivatives of 3-ethyl-benzo[d]isoxazole displayed significant BRD4 binding, with several compounds inducing a thermal shift (ΔTm) of over 6°C, indicating direct target engagement. nih.gov X-ray crystallography of two such compounds, 11h and 11r , in complex with BRD4(1) elucidated their binding modes. nih.gov

Inhibition of Cellular Processes (e.g., Cell Growth, Colony Formation) in Cancer Cell Lines

The anti-proliferative effects of benzo[d]isoxazole-based BET inhibitors have been demonstrated in various cancer cell lines. Compounds 11h and 11r showed notable anti-proliferative activity against the acute myeloid leukemia cell line MV4-11, with IC₅₀ values of 0.78 µM and 0.87 µM, respectively. nih.gov Furthermore, compound 11r was found to inhibit cell cycle progression in MV4-11 cells at the G0/G1 phase and induce apoptosis in a concentration-dependent manner (0.5–10 µM). nih.gov

Table 2: Anti-Proliferative Activity of Selected 3-Ethyl-benzo[d]isoxazole Derivatives in MV4-11 Cells

Compound IC₅₀ (µM)
11h 0.78

| 11r | 0.87 |

Impact on Oncogene Expression (e.g., AR, MYC)

A key mechanism through which BET inhibitors exert their anti-cancer effects is the downregulation of critical oncogenes. nih.gov The c-MYC oncogene is a well-established target of BET inhibitors. nih.govresearchgate.netnih.gov In prostate cancer, for example, c-MYC can act downstream of the androgen receptor (AR) and is required for both androgen-dependent and androgen-independent cell growth. nih.gov Treatment with BET inhibitors has been shown to potently reduce MYC expression in prostate cancer cell lines. nih.gov Similarly, the benzo[d]isoxazole derivative 11r was observed to concentration-dependently inhibit the expression of oncogenes, including c-Myc and CDK6, in MV4-11 cells. nih.gov This highlights the potential of this class of compounds to target fundamental cancer-driving pathways.

Enzyme Inhibition Studies

Comprehensive searches of scientific databases did not yield specific data regarding the enzymatic inhibition properties of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole against the targets specified below.

There is currently no available research data detailing the inhibitory activity of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole against the kinases c-Met, CK1δ, or CK1ε.

No specific studies have been published that evaluate 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole as an inhibitor of histone deacetylases (HDACs). While other molecules containing an isoxazole (B147169) scaffold have been investigated for HDAC inhibition, the activity of this specific compound remains uncharacterized in the available literature.

Information regarding the inhibitory effects and selectivity of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole towards cytochrome P450 enzymes, specifically CYP11B1 and CYP11B2, is not present in the current body of scientific literature.

There are no available research findings on the potential of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole to act as an inhibitor of secretory phospholipase A2 (sPLA2).

Modulation of Ribosomal Function

No published studies were identified that investigate the role of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole in the modulation of ribosomal function.

Specific research on the ability of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole to inhibit mycobacterial mistranslation is not available in the public domain.

Selective Blocking of Voltage-Gated Ion Channels (e.g., NaV1.1)

The benzo[d]isoxazole scaffold is a promising candidate for the development of selective ion channel blockers. A series of novel benzo[d]isoxazole derivatives have been synthesized and evaluated as anticonvulsants, demonstrating that their mechanism of action involves the selective blocking of the voltage-gated sodium channel NaV1.1. nih.gov These findings suggest that compounds based on this structure could be valuable for developing selective NaV1.1 channel blockers for therapeutic use. nih.gov

Investigation of Anti-inflammatory Mechanisms (In Vitro)

The isoxazole ring is a core component in several compounds with demonstrated anti-inflammatory properties. nih.gov Derivatives of the isoxazole class are recognized for their potential to modulate immune responses and are considered a major group of potential anti-inflammatory therapeutics. nih.govnih.gov Studies have shown that the isoxazole ring plays a crucial role in the observed immunological and anti-inflammatory activities. nih.gov For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have been shown to suppress inflammatory reactions in vitro. nih.gov

Inhibition of Inflammatory Mediators (e.g., LOX, COX-2, TNFα, IL-6)

A primary mechanism for the anti-inflammatory effects of isoxazole derivatives is their ability to inhibit key inflammatory mediators. Dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a key strategy in developing new anti-inflammatory agents, as it blocks the synthesis of both prostaglandins (B1171923) and leukotrienes. researchgate.net

LOX and COX-2: Certain isoxazole derivatives have been found to exhibit significant inhibitory activity against both lipoxygenase (LOX) and cyclooxygenase-2 (COX-2). nih.gov This dual-inhibition profile is considered advantageous as it may circumvent some of the limitations associated with selective COX-2 inhibitors. researchgate.net

TNFα and IL-6: The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be suppressed by isoxazole derivatives. nih.gov For example, selected indolyl-isoxazolidine compounds significantly inhibited lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in macrophage cell lines. nih.gov Similarly, selective inhibition of COX-2 has been shown to reduce the expression of both COX-2 and IL-6 at inflammatory sites. nih.gov

Antimicrobial Activity against Specific Pathogenic Strains (In Vitro)

The isoxazole nucleus is a constituent of various compounds that have been extensively studied for their antimicrobial potential against a broad range of pathogenic microorganisms, including bacteria and fungi. nih.govresearchgate.net The introduction of different substituents onto the isoxazole ring can significantly influence its antimicrobial efficacy. nih.gov

Antibacterial Efficacy

Derivatives of the benzo[d]isoxazole and isoxazole families have demonstrated notable in vitro antibacterial activity. Studies show that Gram-positive bacteria are often more susceptible to these compounds than Gram-negative bacteria. researchgate.net The presence of electron-withdrawing groups, such as chloro, bromo, and nitro substituents, on the aromatic rings of these heterocyclic structures has been observed to enhance antibacterial activity. researchgate.net

For instance, certain benzo[d]isoxazo-3-yl acetamide (B32628) derivatives with nitro and fluoro groups showed enhanced antibacterial effects. researchgate.net Likewise, some isoxazole derivatives have shown significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, which are common wound pathogens. nih.govmdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Isoxazole Derivatives

Compound Class Bacterial Strain Activity/Measurement Source
Benzo[d]isoxazo-3-yl acetamide derivatives Gram-positive & Gram-negative bacteria Enhanced activity with -NO2 and -F groups researchgate.net
Bis benzothiazolyl quinazolines Staphylococcus aureus High activity, comparable to chloramphenicol researchgate.net
3-(pyridin-3-yl)-2-oxazolidinone derivatives Staphylococcus aureus, Streptococcus pneumoniae Significant inhibitory effects nih.gov
Thiophene-substituted Isoxazoles Staphylococcus aureus, Pseudomonas aeruginosa, E. coli Significant activity nih.gov

This table presents data for the broader class of isoxazole derivatives to illustrate the antibacterial potential of the scaffold, as specific data for 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole was not available.

Antifungal Efficacy

In addition to antibacterial properties, isoxazole derivatives have been evaluated for their antifungal efficacy. researchgate.net A number of isoxazole-containing compounds have been found to exhibit activity against pathogenic fungi. nih.gov

Research has highlighted activity against Candida albicans, Aspergillus niger, and other Aspergillus and Penicillium species. nih.govresearchgate.netnih.gov For example, certain isoxazole derivatives were able to inhibit the growth of C. albicans in vitro. nih.govmdpi.com Similarly, studies on benzoxazole (B165842) derivatives, which are structurally related, showed a broad spectrum of anti-Candida activity. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Isoxazole Derivatives

Compound Class Fungal Strain Activity/Measurement Source
Isoxazole derivatives (general) Candida albicans, Aspergillus niger Appreciable activity researchgate.net
Thiophene-substituted Isoxazoles Candida albicans Growth inhibition nih.govmdpi.com
Fused Isoxazoline/Isoquinolinone Hybrids Aspergillus, Penicillium, Candida species Promising antifungal activity nih.gov

This table presents data for the broader class of isoxazole derivatives to illustrate the antifungal potential of the scaffold, as specific data for 7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole was not available.

Structure Activity Relationship Sar Investigations

Impact of Halogen Substituents on Biological Potency and Selectivity

The presence and nature of halogen substituents on the benzo[d]isoxazole ring system are critical determinants of biological potency and selectivity. In the case of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole, the bromine atom at the 7-position significantly influences its activity.

Research on related heterocyclic structures indicates that electron-withdrawing groups, such as halogens, often enhance biological activity. nih.govnih.gov For instance, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, it was observed that halogen substitutions, particularly bromine and fluorine in the para position, led to a significant enhancement of anti-mycobacterial activity. nih.gov This enhancement is attributed to the increased electron-withdrawing capacity of these halogens, which can improve the compound's binding affinity to its biological targets. nih.gov

Similarly, studies on novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole revealed that the presence of electron-withdrawing groups like chloro and trifluoromethyl groups resulted in a greater antimicrobial activity. nih.gov This suggests that the electronic properties of the halogen substituent play a pivotal role.

Beyond electronic effects, the size of the halogen atom can also modulate activity. In a study of halogen-substituted tricyclic flavonoids, the antibacterial properties against both Gram-positive and Gram-negative pathogens increased progressively when moving from fluorine to iodine. researchgate.net This finding suggests that atomic size, rather than just polarity or electronic effects, can be a determining factor for potency. researchgate.net The antibacterial activity of certain isoxazole (B147169) derivatives is reportedly enhanced by the presence of a bromine group on the C-5 phenyl ring. ijpca.org

The following table summarizes the impact of different substituents, including halogens, on the biological activity of various heterocyclic compounds, providing insights into the potential role of the bromo group in the title compound.

Compound ClassSubstituentPositionObserved Impact on Activity
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamidesBromine, FluorineparaSignificantly enhanced anti-mycobacterial activity nih.gov
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivativesChloro, Trifluoromethyl-Increased antimicrobial activity nih.gov
Tricyclic flavonoidsFluorine to Iodine-Progressively increased antibacterial properties researchgate.net
3-(2-benzoxazol-5-yl)alanine derivativesBromine7Increased activity among heterocyclic derivatives nih.gov

Role of Pyridyl Moiety Position and Substitutions on Pharmacological Activity

The pyridyl moiety is another crucial component of 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole that dictates its pharmacological profile. The position of the nitrogen atom within the pyridyl ring and any substitutions on this ring can dramatically alter the compound's interaction with its biological targets.

A study on N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, which are structurally related to the compound of interest, demonstrated the importance of the pyridyl nitrogen's location. When a benzene ring was replaced with a pyridine (B92270) ring, the resulting biological activity was highly dependent on the nitrogen's position. The 2-pyridine analog exhibited a significantly higher potency (IC50 value of 0.94 μM) compared to the 4-pyridine analog (IC50 value of 10 μM). nih.gov This highlights the critical role of the pyridin-2-yl configuration for optimal activity in this class of compounds.

Furthermore, substitutions on the pyridyl ring can also modulate activity. In a series of pyrazole oxime ether derivatives, those with different substituted pyridyl rings showed varying insecticidal activities. mdpi.com Similarly, for tetrahydro pyridine derivatives, analogs with electron-donating substituents at specific positions on an attached benzene moiety displayed strong anti-inflammatory effects. This suggests that the electronic and steric properties of substituents on the aromatic ring attached to the core structure can fine-tune the biological response.

The data below illustrates the impact of the pyridyl nitrogen position on the inhibitory activity of N-arylbenzo[d]isoxazole-3-carboxamide derivatives.

CompoundAromatic MoietyIC50 (μM)
N-(pyridin-2-yl)benzo[d]isoxazole-3-carboxamide2-pyridine0.94 nih.gov
N-(pyridin-4-yl)benzo[d]isoxazole-3-carboxamide4-pyridine10 nih.gov

Influence of Benzo[D]isoxazole Core Modifications on Bioactivity

The benzo[d]isoxazole core serves as the fundamental scaffold for this class of compounds, and its structural integrity is paramount for maintaining biological activity. nih.gov Modifications to this core, such as altering or removing parts of the fused ring system, can lead to a significant loss of potency.

Investigations into benzo[d]isoxazole derivatives as hypoxia-inducible factor (HIF)-1α inhibitors have underscored the necessity of the intact benzo[d]isoxazole structure. In one study, the deletion of the benzene ring that is fused to the isoxazole in N-phenylbenzo[d]isoxazole-3-carboxamide resulted in a complete loss of anti-HIF-1α activity. nih.gov This finding strongly indicates that the fused bicyclic system is a critical pharmacophore required for the compound's biological action.

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a decisive role in the biological activity of chiral compounds, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. While specific stereochemical studies on 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole are not widely reported, research on structurally related chiral isoxazole derivatives provides valuable insights into the potential importance of stereoisomerism for this compound class.

A study on the isomers of 3-Br-acivicin, a compound containing a 4,5-dihydroisoxazole ring, revealed that stereochemistry is pivotal for its biological function. mdpi.com Only the (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity. This stereoselectivity is thought to be due to uptake by a specific L-amino acid transport system. mdpi.com Furthermore, molecular modeling indicated that the stereochemical configuration influences the efficiency of interaction with its enzyme target, leading to covalent binding and inactivation. mdpi.com

These findings suggest that if a stereocenter were to be introduced into the 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole structure, it is highly probable that the biological activity would be stereospecific. The differential activity between stereoisomers could arise from stereoselective uptake, metabolism, or interaction with the target protein. Natural products, which are often chiral, have historically been a source of inspiration for drug discovery, and their enantiomeric purity is frequently linked to their specific biological effects. mdpi.com

Advanced Topics and Future Research Directions

Rational Design and Optimization of Benzo[D]isoxazole Analogs for Enhanced Selectivity and Potency

The rational design of benzo[d]isoxazole analogs is a key strategy to improve their efficacy as therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the benzo[d]isoxazole core to enhance binding affinity and selectivity for specific biological targets. For instance, the introduction of various substituents on the benzo[d]isoxazole ring system can significantly influence the compound's pharmacological profile.

One area of focus has been the development of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are considered promising targets for cancer therapy. Research has shown that modifications to the benzo[d]isoxazole scaffold can lead to compounds with high affinity for the acetyl-lysine binding pocket of BET bromodomains.

Future optimization efforts will likely involve the synthesis of diverse libraries of 7-bromo-3-(pyridin-2-YL)benzo[d]isoxazole analogs with systematic variations at different positions of the heterocyclic system. These modifications could include the introduction of different halogen atoms, alkyl groups, or more complex ring systems to probe the steric and electronic requirements of the target binding site. The goal is to develop compounds with superior potency and selectivity, thereby minimizing off-target effects.

Exploration of Novel Biological Targets for Benzo[D]isoxazole Scaffolds

The benzo[d]isoxazole scaffold is a versatile platform for discovering inhibitors of various biological targets beyond the well-established ones. Recent studies have highlighted the potential of these compounds to modulate the activity of novel proteins implicated in a range of diseases.

One emerging area is the targeting of hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels and a critical factor in cancer progression. Certain benzo[d]isoxazole derivatives have been identified as inhibitors of HIF-1α transcription, suggesting their potential as anticancer agents.

Another promising avenue is the development of benzo[d]isoxazole-based inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. Small molecule inhibitors of this immune checkpoint pathway could offer advantages over monoclonal antibody therapies.

Furthermore, the isoxazole (B147169) ring, a component of the benzo[d]isoxazole scaffold, is present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. nih.gov This suggests that 7-bromo-3-(pyridin-2-YL)benzo[d]isoxazole and its analogs could be explored for activity against a diverse set of targets, including enzymes and receptors involved in infectious diseases, inflammation, and neurodegenerative disorders.

Integration of Computational and Experimental Approaches in Benzo[D]isoxazole Drug Discovery

The synergy between computational and experimental methods is accelerating the discovery and development of new drugs based on the benzo[d]isoxazole scaffold. Computational techniques, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes of these compounds with their biological targets. This information can guide the rational design of more potent and selective analogs.

For example, computational studies can be used to predict the binding affinity of a series of benzo[d]isoxazole derivatives for a particular protein, allowing researchers to prioritize the synthesis of the most promising candidates. These in silico predictions can then be validated through experimental assays, creating an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process.

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of benzo[d]isoxazole analogs with their biological activity. These models can be used to predict the activity of virtual compounds and to identify the key structural determinants of potency and selectivity.

Development of Multi-Targeted Therapies Featuring the Benzo[D]isoxazole Moiety

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in the development of multi-targeted therapies, where a single drug is designed to interact with several targets simultaneously. The benzo[d]isoxazole scaffold, with its ability to be functionalized at multiple positions, is an attractive starting point for the design of such multi-targeted ligands.

For instance, a benzo[d]isoxazole derivative could be designed to inhibit both a key enzyme in a cancer signaling pathway and a protein involved in drug resistance. Such a dual-action compound could be more effective than a combination of two separate drugs, potentially leading to improved therapeutic outcomes and reduced side effects.

The development of multi-targeted therapies requires a deep understanding of the pharmacology of the individual targets and the structure-activity relationships of the benzo[d]isoxazole scaffold. The integration of computational modeling, synthetic chemistry, and biological testing will be essential for the successful design and optimization of these innovative therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving bromination and cyclization. For example, bromination of a benzoisoxazole precursor using bromine in acetic acid under controlled conditions (room temperature, 3 hours) is effective for introducing the bromo group, as demonstrated in analogous systems . Cyclization steps may utilize pyridine derivatives as coupling partners, with purification via crystallization (e.g., dioxane) to isolate the final product .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:

  • 1H/13C-NMR : To confirm aromatic proton environments and substituent positions. For example, pyridyl protons typically appear as distinct multiplets in the δ 7.5–8.5 ppm range, while benzoisoxazole protons resonate downfield due to electron-withdrawing effects .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotopic patterns (e.g., M+ and M+2 peaks at 1:1 ratio).
  • Elemental Analysis : Ensures stoichiometric consistency with the molecular formula (C12H7BrN2O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Optimization involves systematic variation of:

  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to acetic acid.
  • Temperature : Elevated temperatures (e.g., 80°C) could accelerate coupling steps but risk side reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3)4) may facilitate pyridyl group introduction via cross-coupling, though direct evidence for this compound is limited. Refer to analogous brominated benzoisoxazole syntheses for guidance .

Q. How does the pyridyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The pyridyl group acts as an electron-deficient aromatic system, directing electrophilic substitution reactions to specific positions. Computational studies (DFT) can map electron density distribution, while experimental reactivity assays (e.g., nitration or sulfonation) reveal regioselectivity patterns. Compare results with non-pyridyl analogs to isolate substituent effects .

Q. What strategies resolve contradictory spectral data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may arise from tautomerism or by-products. Use:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify tautomeric forms.
  • HPLC-PDA/MS : To detect and quantify impurities. For example, residual acetic acid from synthesis could esterify with alcohols, forming side products detectable via MS .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Light Sensitivity Tests : Store samples in amber vials under argon to prevent photodegradation.
  • Hygroscopicity : Monitor weight changes in controlled humidity chambers. Brominated heterocycles often degrade via hydrolysis; thus, anhydrous storage (e.g., molecular sieves) is critical .

Q. What advanced techniques validate the compound’s purity for pharmacological studies?

  • Methodological Answer : Beyond basic HPLC:

  • X-ray Crystallography : Resolves structural ambiguities and confirms the bromine substitution pattern.
  • ICP-MS : Quantifies trace metal contaminants (e.g., Pd from catalysts) to <1 ppm.
  • Chiral HPLC : If enantiomeric impurities are suspected (e.g., from asymmetric synthesis steps) .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed melting points?

  • Methodological Answer : Melting point variations may stem from polymorphism or solvate formation. Perform:

  • DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions.
  • PXRD (Powder X-ray Diffraction) : Compare crystallinity with literature data.
  • Recrystallization Screening : Test solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

Q. Why do catalytic cross-coupling reactions with this compound fail under standard conditions?

  • Methodological Answer : The electron-deficient benzoisoxazole core may deactivate catalysts. Mitigate by:

  • Ligand Screening : Bulky ligands (e.g., SPhos) enhance oxidative addition in Pd-catalyzed reactions.
  • Base Optimization : Use weaker bases (e.g., K3PO4) to prevent dehalogenation.
  • Microwave-Assisted Synthesis : Shorten reaction times to reduce side reactions .

Methodological Tables

Table 1 : Key Synthetic Parameters for Brominated Benzoisoxazole Derivatives

StepConditionsYield (%)Reference
BrominationBr2 in AcOH, 25°C, 3 h65–75
CyclizationPyridine derivative, DMF, 80°C50–60
PurificationCrystallization (dioxane)>95% purity

Table 2 : Stability Assessment Under Accelerated Conditions

ConditionDegradation (%)Major By-Product
40°C, 75% RH, 1 week12Hydrolyzed benzoic acid
Light exposure, 7 days8De-brominated analog

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.